molecular formula C34H32BrClN2O3 B14944943 N,N'-dibenzyl-2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}propanediamide

N,N'-dibenzyl-2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}propanediamide

Cat. No.: B14944943
M. Wt: 632.0 g/mol
InChI Key: ONAZHKXMIKTRER-UHFFFAOYSA-N
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Description

NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenyl and chlorophenyl precursors, followed by their coupling with other reagents under controlled conditions. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE stands out due to its unique combination of bromophenyl and chlorophenyl groups, which confer specific chemical and biological properties. Its structural complexity and potential for diverse applications make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C34H32BrClN2O3

Molecular Weight

632.0 g/mol

IUPAC Name

N,N'-dibenzyl-2-[2-(4-bromobenzoyl)-1-(4-chlorophenyl)butyl]propanediamide

InChI

InChI=1S/C34H32BrClN2O3/c1-2-29(32(39)26-13-17-27(35)18-14-26)30(25-15-19-28(36)20-16-25)31(33(40)37-21-23-9-5-3-6-10-23)34(41)38-22-24-11-7-4-8-12-24/h3-20,29-31H,2,21-22H2,1H3,(H,37,40)(H,38,41)

InChI Key

ONAZHKXMIKTRER-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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